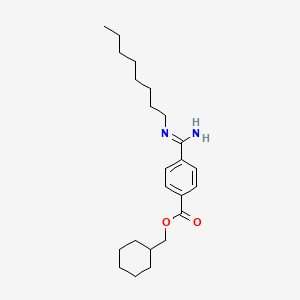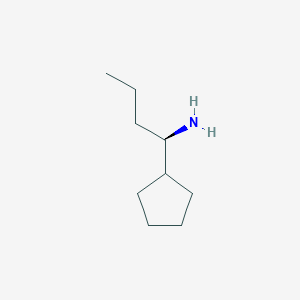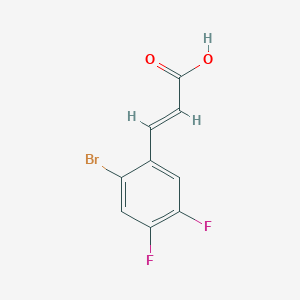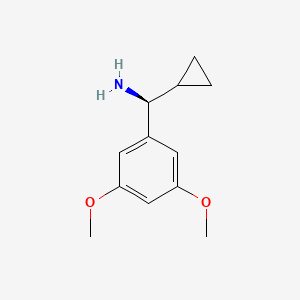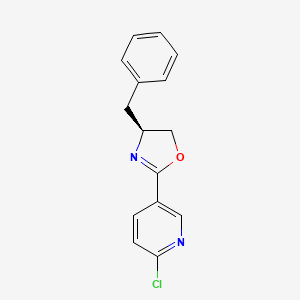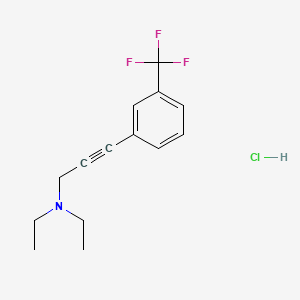
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with diethylamine to form N,N-diethyl-3-(trifluoromethyl)benzamide. This intermediate is then subjected to further reactions, including alkynylation and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The propyn-1-amine moiety may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar diethylamine structure but lacks the trifluoromethyl and propyn-1-amine groups.
N,N-Diethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the absence of the propyn-1-amine moiety.
Uniqueness
N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the propyn-1-amine moiety. This structural arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
65126-78-5 |
|---|---|
Formule moléculaire |
C14H17ClF3N |
Poids moléculaire |
291.74 g/mol |
Nom IUPAC |
N,N-diethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C14H16F3N.ClH/c1-3-18(4-2)10-6-8-12-7-5-9-13(11-12)14(15,16)17;/h5,7,9,11H,3-4,10H2,1-2H3;1H |
Clé InChI |
QHSMQXGYCAQWEE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



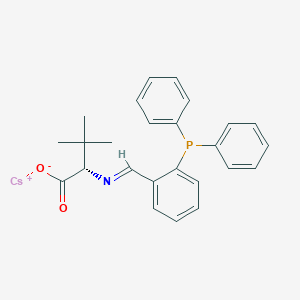
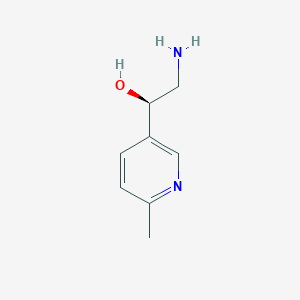
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
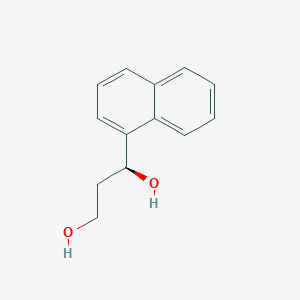
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
